molecular formula C18H18F3NO3 B3756987 4-(4-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide

4-(4-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B3756987
M. Wt: 353.3 g/mol
InChI Key: BJCYIQNGEUYAOY-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide is an organic compound that features both methoxyphenoxy and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide typically involves the reaction of 4-methoxyphenol with 4-bromobutanoyl chloride to form 4-(4-methoxyphenoxy)butanoyl chloride. This intermediate is then reacted with 3-(trifluoromethyl)aniline under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamine: Similar structure but with an amine group instead of an amide.

    4-(4-Hydroxyphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

4-(4-Methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide is unique due to the presence of both methoxyphenoxy and trifluoromethylphenyl groups, which confer distinct chemical properties such as increased stability, hydrophobicity, and electronic effects. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(4-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3/c1-24-15-7-9-16(10-8-15)25-11-3-6-17(23)22-14-5-2-4-13(12-14)18(19,20)21/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCYIQNGEUYAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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